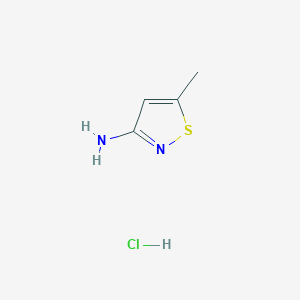

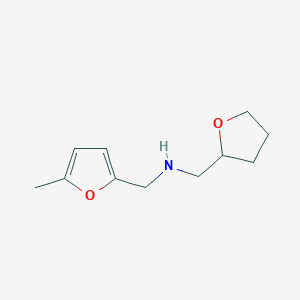

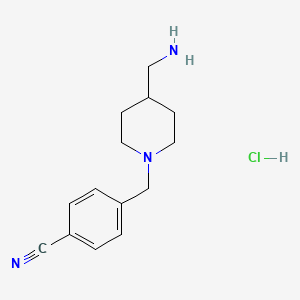

![molecular formula C15H9BrN2O2S B2953595 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1206993-53-4](/img/structure/B2953595.png)

4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a chemical compound with the molecular formula C15H9BrN2O2S . It has an average mass of 361.213 Da and a monoisotopic mass of 359.956818 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, bibenzo[b][1,4]thiazines have been synthesized by the condensation of 2,2′-dithiodianiline with methyl aryl ketones . The reactions were carried out in schlenk tubes of 25 mL in a Wattecs Parallel Reactor .Molecular Structure Analysis

The molecular structure of the synthesized derivatives was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The general synthesis of 3,3’-diaryl-2H,2’H-2,2’-bibenzo[b][1,4]thiazine involves the addition of 2,2′-dithiodianiline (0.25 mmol, 62 mg), methyl aryl ketones (0.525 mmol) and 20 mol % AIBN (0.05 mmol, 8.2 mg) to an oven-dried Schlenk tube . Then 2 mL of acetic acid was added to the mixture. The reaction mixture was subsequently heated at 80 °C in a Wattecs Parallel Reactor for an appropriate time with stirring .Physical And Chemical Properties Analysis

The compound “this compound” appears as a yellow solid . It has a melting point of 247-249 °C .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research in the field of synthetic chemistry has led to the development of various methods for synthesizing benzo[b][1,4]thiazine derivatives. For instance, a study presented an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction under mild conditions, showcasing the compound's relevance in synthetic organic chemistry due to its pharmacological and industrial applications (Fülöpová et al., 2015). Another research highlighted an iron-catalyzed, microwave-promoted synthesis approach, emphasizing green chemistry principles by using solvent-free conditions and reusable catalysts (Balwe et al., 2016).

Pharmacological Interest

The structural features of benzo[b][1,4]thiazine derivatives have been linked to potential pharmacological activities. Although specific studies on "4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide" were not found, related compounds have been investigated for their biological activities. For example, research has delved into the synthesis and monoamine oxidase inhibition properties of certain benzo[c][1,2]thiazine 2,2-dioxide derivatives, indicating their therapeutic potential in treating disorders such as depression (Ahmad et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, influencing their function . More research is needed to identify the specific targets of this compound.

Mode of Action

It is known that similar compounds can form pi-pi t-shaped interactions and hydrogen bonds with certain residues of target proteins . These interactions can alter the conformation and function of the proteins, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in antibacterial, antifungal, and anticancer activities .

Pharmacokinetics

In silico pharmacokinetic profiling of similar compounds has suggested that they adhere to lipinski’s rule of five, with slight deviations in molecular weight . This suggests that these compounds may have acceptable bioavailability.

Result of Action

Similar compounds have demonstrated acceptable antibacterial and hemolytic activity when compared to certain lead chemicals .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities. For instance, the antimicrobial and anticancer drug resistance by pathogens and cancerous cells could be combated by studying the pharmacological activities of newly synthesized derivatives . Furthermore, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .

Properties

IUPAC Name |

4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLUVAHDDWPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

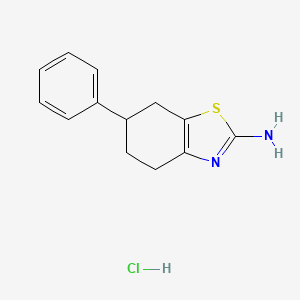

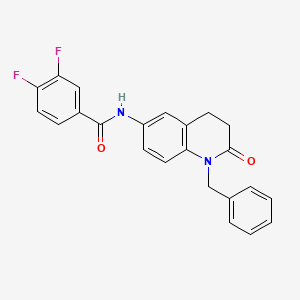

![3-(Benzylsulfonyl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2953514.png)

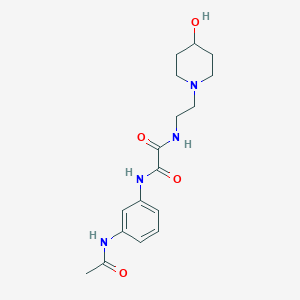

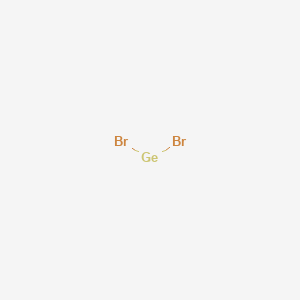

![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)

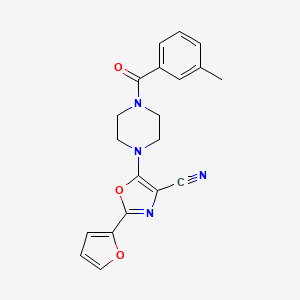

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)